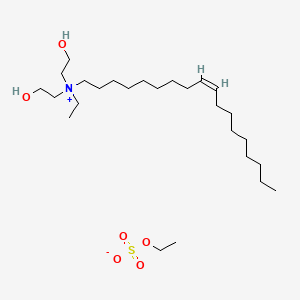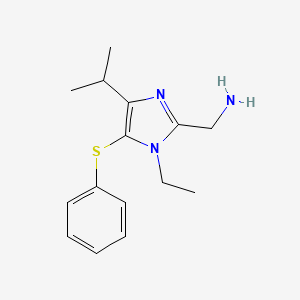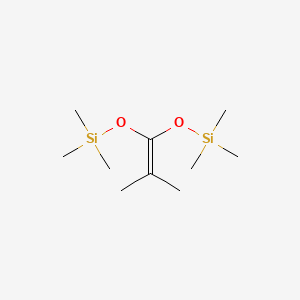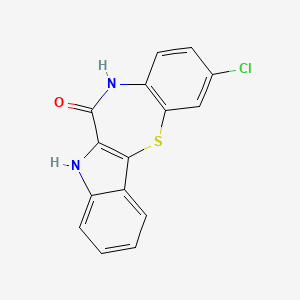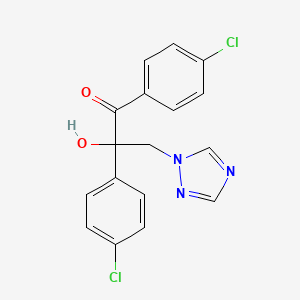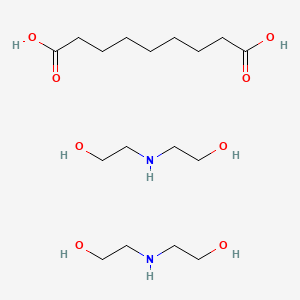
Einecs 285-121-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. Azelaic acid is a naturally occurring dicarboxylic acid found in grains such as wheat, rye, and barley. It is known for its applications in various fields, including medicine and industry.
準備方法
Synthetic Routes and Reaction Conditions: Azelaic acid can be synthesized through the ozonolysis of oleic acid. The reaction involves the cleavage of the double bond in oleic acid, resulting in the formation of azelaic acid and nonanoic acid. The reaction conditions typically include the use of ozone and a solvent such as methanol or dichloromethane.
Industrial Production Methods: In industrial settings, azelaic acid is produced through the oxidation of oleic acid using potassium permanganate or sodium periodate. The process involves the use of strong oxidizing agents and controlled reaction conditions to ensure the complete conversion of oleic acid to azelaic acid.
Types of Reactions:
Oxidation: Azelaic acid can undergo further oxidation to produce shorter-chain dicarboxylic acids.
Reduction: It can be reduced to produce azelaic alcohol.
Substitution: Azelaic acid can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Alcohols in the presence of an acid catalyst.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Azelaic alcohol.
Substitution: Azelaic acid esters.
科学的研究の応用
Azelaic acid and its compounds have a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and its role in inhibiting the growth of certain bacteria.
Medicine: Used in the treatment of skin conditions such as acne and rosacea due to its anti-inflammatory and antibacterial properties.
Industry: Employed in the production of polymers, plasticizers, and lubricants.
作用機序
Azelaic acid exerts its effects through multiple mechanisms:
Antimicrobial Activity: It inhibits the synthesis of microbial cellular proteins, thereby reducing bacterial growth.
Anti-inflammatory Effects: It reduces the production of reactive oxygen species and pro-inflammatory cytokines.
Keratolytic Action: It promotes the normalization of keratinization, preventing the formation of comedones.
類似化合物との比較
Azelaic acid can be compared with other dicarboxylic acids such as:
Sebacic Acid: Similar in structure but with a longer carbon chain.
Adipic Acid: Shorter carbon chain and primarily used in the production of nylon.
Pimelic Acid: Intermediate chain length and used in the synthesis of polyamides.
Azelaic acid is unique due to its specific applications in medicine and its ability to inhibit microbial growth, making it a valuable compound in both pharmaceutical and industrial contexts.
特性
CAS番号 |
85029-98-7 |
|---|---|
分子式 |
C17H38N2O8 |
分子量 |
398.5 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C4H11NO2/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*6-3-1-5-2-4-7/h1-7H2,(H,10,11)(H,12,13);2*5-7H,1-4H2 |
InChIキー |
JRHMBAJQIGOZIA-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)NCCO.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


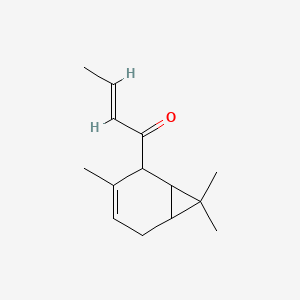
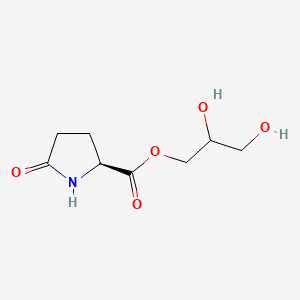
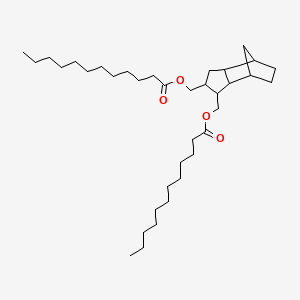
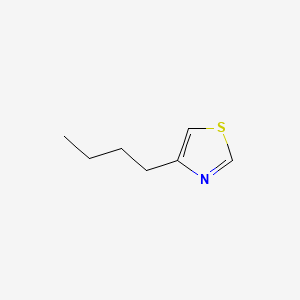
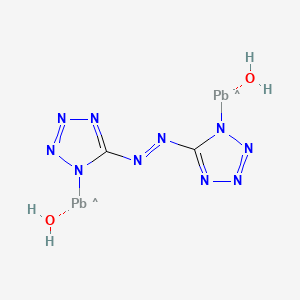
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
